Diethyl 2,2,5,5-tetramethylhexanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5238-36-8 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diethyl 2,2,5,5-tetramethylhexanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-17-11(15)13(3,4)9-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
InChI Key |
VATBUMYEQCVEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2,2,5,5 Tetramethylhexanedioate
Historical Perspectives on Adipic Acid Ester Synthesis
The synthesis of adipic acid esters is historically linked to the production of adipic acid itself, a crucial monomer in the polymer industry, particularly for the manufacture of Nylon-6,6. organic-chemistry.orgresearchgate.net Traditionally, the industrial synthesis of adipic acid involves the oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone, often referred to as "KA oil" (ketone-alcohol oil). researchgate.netresearchgate.net This oxidation has been predominantly carried out using nitric acid. researchgate.netresearchgate.net
Once adipic acid is obtained, its corresponding esters, such as diethyl adipate, are typically prepared through Fischer esterification. This method involves reacting the dicarboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst. beilstein-journals.orgnih.gov While effective for unsubstituted adipic acid, these historical methods provide a foundational context for understanding the synthesis of more complex, substituted derivatives like Diethyl 2,2,5,5-tetramethylhexanedioate, which require more specialized synthetic strategies due to their increased steric hindrance.
Alkylation Strategies for this compound Formation
The most direct and conceptually straightforward approach to constructing the carbon skeleton of this compound involves the formation of carbon-carbon bonds via the alkylation of ester enolates. This strategy builds the eight-carbon backbone by coupling two smaller fragments with a central two-carbon unit.
Alkylation of 1,2-Difunctional Ethane Compounds with Carbonyl Enolates
The structure of this compound, with its characteristic gem-dimethyl substitution at the C2 and C5 positions, strongly suggests a synthesis rooted in the alkylation of an ethyl isobutyrate enolate. In this approach, two equivalents of the enolate are reacted with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909).
The reaction proceeds in two main steps:
Enolate Formation: Ethyl isobutyrate is treated with a strong, non-nucleophilic base to quantitatively form the corresponding enolate. Lithium diisopropylamide (LDA) is an ideal choice for this transformation as it is a powerful base that is too sterically hindered to act as a nucleophile, thus avoiding unwanted side reactions like Claisen condensation. organic-chemistry.orggoogle.com
Dialkylation: The pre-formed enolate is then treated with a 1,2-dihaloethane. The nucleophilic α-carbon of the enolate attacks one of the electrophilic carbons of the 1,2-dihaloethane in an SN2 reaction, displacing one of the halide leaving groups. organic-chemistry.orgnih.gov A second equivalent of the enolate then displaces the remaining halide to form the final carbon skeleton.
Table 1: Reaction Parameters for Enolate Alkylation Route
| Step | Reagent/Reactant | Key Role | Typical Conditions |
| 1 | Ethyl Isobutyrate | Enolate Precursor | Starting Material |
| 1 | Lithium Diisopropylamide (LDA) | Strong Base | 2.2 equivalents, THF, -78 °C |
| 2 | 1,2-Dibromoethane | Electrophile | 1.0 equivalent, added to enolate solution |
| 2 | Workup | Neutralization | Aqueous acid (e.g., NH₄Cl solution) |
This method is an extension of well-established carbonyl alkylation reactions like the malonic ester synthesis and the acetoacetic ester synthesis, which are fundamental for C-C bond formation. nih.govnih.gov
Mechanistic Considerations in Enolate-Mediated Alkylations
The alkylation of ester enolates is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net The key mechanistic steps are as follows:
Deprotonation: A strong base removes the α-proton from the ester, creating a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.
Nucleophilic Attack: The enolate, acting as a potent carbon nucleophile, attacks the electrophilic carbon of an alkyl halide. nih.gov For the synthesis of this compound, primary alkyl halides like 1,2-dibromoethane are ideal as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions. organic-chemistry.org
Transition State: The reaction proceeds through a trigonal bipyramidal transition state, leading to the formation of a new carbon-carbon bond and the displacement of the halide ion. researchgate.net
A critical factor for success is the choice of base. Using a strong base like LDA ensures that the starting ester is completely converted to its enolate form before the alkylating agent is introduced. organic-chemistry.org This prevents issues that can arise with weaker bases (like sodium ethoxide), where an equilibrium concentration of both the enolate and the starting ester exists, potentially leading to self-condensation side reactions.
Dimerization and Subsequent Esterification Pathways
An alternative synthetic strategy involves first forming the dicarboxylic acid backbone, 2,2,5,5-tetramethylhexanedioic acid, which is then esterified in a separate step to yield the final product.
Dimerization of Pivalic Acid Precursors
While the outline refers to "Pivalic Acid Precursors," the formation of the 2,2,5,5-tetramethylhexanedioic acid backbone is more accurately described as an oxidative coupling of isobutyric acid derivatives. Pivalic acid, (CH₃)₃CCOOH, lacks the necessary α-protons for enolization. The isobutyrate structure, (CH₃)₂CHCOO-R, is the correct precursor.
The oxidative coupling of ester enolates provides a direct route to the 1,4-dicarbonyl structures (in this case, a succinate (B1194679) derivative) that form the core of the target molecule. nih.govchem-station.com This reaction involves the generation of an enolate, followed by treatment with an oxidizing agent.
Enolate Formation: An ester of isobutyric acid (e.g., ethyl or tert-butyl isobutyrate) is deprotonated with a strong base like LDA to form the enolate.
Oxidative Coupling: The enolate solution is then treated with a single-electron oxidant, such as a copper(II) or iron(III) salt (e.g., CuBr₂ or FeCl₃). nih.gov This process generates a radical intermediate from the enolate, which then rapidly dimerizes to form a new carbon-carbon bond, resulting in a substituted succinate ester.
Hydrolysis of this resulting diester yields the target precursor, 2,2,5,5-tetramethylhexanedioic acid. This method has become a powerful tool for the synthesis of 1,4-dicarbonyl compounds. nih.gov Another, albeit less common, pathway could involve the Kolbe electrolysis of a suitable half-ester, such as 3,3-dimethylglutaric acid monomethyl ester, where electrochemical oxidation induces a radical decarboxylation and subsequent dimerization. mdpi.com
Acid-Catalyzed Esterification Processes for this compound
Once 2,2,5,5-tetramethylhexanedioic acid is synthesized, the final step is a diesterification to yield the target compound. The most common and direct method for this transformation is the Fischer esterification. beilstein-journals.orgnih.gov This reaction involves heating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov
The mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. nih.gov
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, giving the final ester product.
This process occurs at both ends of the dicarboxylic acid to form the diester. To drive the equilibrium toward the product side, ethanol is typically used as the solvent (a large excess), and sometimes water is removed as it is formed. nih.govnih.gov A key consideration for this specific substrate is the steric hindrance imparted by the gem-dimethyl groups adjacent to each carboxylic acid. This steric bulk can slow the rate of esterification compared to unsubstituted diacids like adipic acid. nih.gov
Table 2: Comparison of Synthetic Pathways
| Feature | Alkylation Strategy | Dimerization/Esterification Strategy |
| Key C-C Bond Formation | SN2 Alkylation | Oxidative Coupling |
| Primary Reactants | Ethyl Isobutyrate, 1,2-Dihaloethane | Isobutyric Acid Ester |
| Key Intermediates | Lithium Enolate | 2,2,5,5-Tetramethylhexanedioic Acid |
| Number of Steps | Typically one pot for skeleton formation | Two distinct major steps (coupling, then esterification) |
| Primary Considerations | Quantitative enolate formation; avoiding side reactions | Efficiency of oxidative coupling; steric hindrance in esterification |
Alkoxycarbonylation Protocols for this compound
Alkoxycarbonylation represents a powerful method for the formation of esters directly from precursors such as alkyl halides or alkenes, carbon monoxide, and an alcohol. In the context of this compound, a plausible precursor would be a dihalo-derivative of 2,2,5,5-tetramethylhexane (B86233). A potential, though not explicitly documented, alkoxycarbonylation approach could involve the palladium-catalyzed carbonylation of 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of ethanol.
The generalized reaction is as follows:
Cl-(C(CH₃)₂)-CH₂-CH₂-(C(CH₃)₂)-Cl + 2 CO + 2 EtOH → EtOOC-(C(CH₃)₂)-CH₂-CH₂-(C(CH₃)₂)-COOEt + 2 HCl
This reaction would likely require a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in conjunction with a phosphine (B1218219) ligand to stabilize the catalytic species and promote the desired reactivity. The reaction conditions would need to be carefully controlled, including pressure of carbon monoxide, temperature, and reaction time, to favor the formation of the diester and minimize side reactions.
An alternative to direct alkoxycarbonylation, given the steric hindrance, is a multi-step approach commencing with the synthesis of the parent dicarboxylic acid, 2,2,5,5-tetramethylhexanedioic acid, followed by esterification. The synthesis of the diacid itself is challenging. A potential route could involve the oxidative cleavage of a suitable cyclic precursor or the coupling of two molecules of a protected tert-butyl carboxylic acid derivative.
Once 2,2,5,5-tetramethylhexanedioic acid is obtained, its esterification to this compound can be approached through several methods, each with its own advantages and limitations due to the steric hindrance. The classic Fischer-Speier esterification, involving heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid, is often sluggish for sterically hindered substrates. athabascau.calibretexts.orgchemistrysteps.com More effective methods for hindered acids may be necessary. One such method is the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) intermediate, allowing the reaction to occur under milder conditions. wikipedia.orgorganic-chemistry.org Another approach involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride, followed by reaction with ethanol. athabascau.ca
Optimization of Synthetic Routes for this compound
Optimizing the synthesis of this compound would focus on overcoming the steric hindrance to improve reaction yields and selectivity.
For the direct alkoxycarbonylation route, screening of various palladium catalysts and phosphine ligands would be crucial. The choice of ligand can significantly influence the electronic and steric environment of the palladium center, thereby affecting the rate and selectivity of the carbonylation. Additionally, the use of a base to scavenge the generated HCl can prevent side reactions and catalyst deactivation.
In the case of the esterification of 2,2,5,5-tetramethylhexanedioic acid, several strategies can be employed to enhance yields. For Fischer esterification, the use of a large excess of ethanol and the continuous removal of water can help drive the equilibrium towards the product. athabascau.cachemistrysteps.comjk-sci.com However, for highly hindered substrates, more advanced catalytic systems may be required. The use of Brønsted acidic ionic liquids has been shown to be effective for the esterification of some hindered acids. jk-sci.com
For the acyl chloride route, the key is the efficient conversion of the diacid to the diacyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with ethanol is usually high-yielding. The Yamaguchi esterification offers a milder alternative that often provides high yields for hindered systems. wikipedia.org
Below is a hypothetical comparison of different esterification methods for 2,2,5,5-tetramethylhexanedioic acid, illustrating potential yields and conditions.
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 80-100 | 24-48 | 30-50 |
| Acyl Chloride Formation + Esterification | 1. SOCl₂ 2. Ethanol | 70 (step 1), 25 (step 2) | 4 (step 1), 2 (step 2) | 85-95 |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | 25 | 6-12 | 80-90 |
The industrial-scale production of this compound would favor a process that is cost-effective, safe, and environmentally benign. The choice of synthetic route would be heavily influenced by these factors.
A direct alkoxycarbonylation, if a highly active and robust catalyst system can be developed, would be attractive due to its atom economy. However, the high pressures of carbon monoxide required may necessitate specialized and costly equipment.
The route via 2,2,5,5-tetramethylhexanedioic acid followed by esterification might be more practical for large-scale synthesis, despite being a multi-step process. The synthesis of the diacid would need to be optimized for high throughput and low cost. For the esterification step, a catalytic method that avoids stoichiometric reagents would be preferable. While the acyl chloride route can provide high yields, the use of thionyl chloride on an industrial scale poses safety and environmental challenges due to its corrosive and toxic nature.
A continuous flow process for the esterification could offer advantages in terms of safety, efficiency, and scalability. This would involve pumping the reactants through a heated reactor containing a solid-acid catalyst. This approach allows for precise control of reaction parameters and can lead to higher yields and easier product purification.
The feasibility of each route would ultimately depend on a thorough process development and economic analysis, considering raw material costs, energy consumption, waste generation, and capital investment.
The minimization of byproducts and waste is a critical aspect of green chemistry and is paramount for any industrial process. In the synthesis of this compound, the choice of synthetic route and reaction conditions directly impacts the waste generated.
In the alkoxycarbonylation pathway, potential byproducts could include mono-esters and products of side reactions involving the solvent or impurities. Catalyst deactivation and leaching would also contribute to waste. The development of a highly selective and recyclable catalyst system would be key to minimizing waste.
For the esterification of 2,2,5,5-tetramethylhexanedioic acid, the Fischer esterification, while seemingly simple, can generate significant waste from the acid catalyst, which needs to be neutralized, and from the large excess of alcohol that needs to be recovered and recycled. The use of a solid, reusable acid catalyst could mitigate this issue.
The acyl chloride route generates significant acidic waste from the chlorinating agent (e.g., SO₂ and HCl from thionyl chloride), which requires careful handling and disposal. The Yamaguchi esterification, while efficient, uses stoichiometric amounts of expensive reagents, leading to a less favorable atom economy and more complex waste streams.
An ideal industrial process would involve a catalytic, solvent-free, or green solvent-based reaction with high conversion and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification steps.
Below is a table summarizing the potential byproducts and waste streams for the discussed synthetic approaches.
| Synthetic Approach | Potential Byproducts | Major Waste Streams |
|---|---|---|
| Alkoxycarbonylation | Mono-ester, oligomers | Spent catalyst, acidic effluent |
| Fischer Esterification | Unreacted diacid, ether from alcohol | Neutralized acid catalyst, excess alcohol |
| Acyl Chloride Route | Residual acyl chloride | Acidic gases (HCl, SO₂), spent chlorinating agent |
| Yamaguchi Esterification | Unreacted anhydride | Stoichiometric amounts of coupling agents and base |
Role of Diethyl 2,2,5,5 Tetramethylhexanedioate As a Key Synthetic Intermediate
Precursor to 3,3,6,6-Tetramethylcyclohexane-1,2-dione (CyMe4-diketone)
One of the primary applications of Diethyl 2,2,5,5-tetramethylhexanedioate is in the synthesis of 3,3,6,6-Tetramethylcyclohexane-1,2-dione, a key compound in coordination chemistry. The conversion of the linear diester into the cyclic diketone is typically achieved through a two-step process involving an intramolecular cyclization followed by oxidation.
The key cyclization step is the acyloin condensation , a reductive coupling of two ester groups using metallic sodium. wikipedia.org This reaction is particularly well-suited for forming 5- and 6-membered rings, with yields for the latter being notably high. wikipedia.org In this process, this compound undergoes an intramolecular reaction in an aprotic solvent like toluene (B28343) to form an α-hydroxyketone, specifically 2-hydroxy-3,3,6,6-tetramethylcyclohexan-1-one.
| Step | Reaction Type | Reactant | Key Reagents | Product |
| 1 | Acyloin Condensation | This compound | Sodium metal, Toluene | 2-Hydroxy-3,3,6,6-tetramethylcyclohexan-1-one |
| 2 | Oxidation | 2-Hydroxy-3,3,6,6-tetramethylcyclohexan-1-one | e.g., Cu(OAc)₂ | 3,3,6,6-Tetramethylcyclohexane-1,2-dione |
The physical properties of the final product, 3,3,6,6-Tetramethylcyclohexane-1,2-dione, are summarized in the table below.
| Property | Value |
| CAS Number | 20651-89-2 |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molar Mass | 168.23 g/mol |
| Melting Point | 114-115 °C |
| Boiling Point | 221.1 °C (Predicted) |
Intermediate in the Synthesis of Specialized N-Heterocyclic Ligands
The rigid and sterically demanding scaffold derived from this compound makes it an attractive starting material for the synthesis of specialized N-heterocyclic ligands, particularly N-heterocyclic carbenes (NHCs). NHCs are a class of ligands that have become indispensable in modern organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. beilstein-journals.org
The conversion of this compound into N-heterocyclic ligands requires the transformation of the ester functionalities into groups that can be incorporated into a heterocyclic ring. Several plausible synthetic routes can be envisioned:
Reduction and Functionalization: The diester can be reduced to the corresponding diol, 2,2,5,5-tetramethylhexane-1,6-diol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This diol can then be converted into a dihalide (e.g., via reaction with thionyl chloride or phosphorus tribromide) or a ditosylate. The resulting electrophilic compound can then react with a suitable dinucleophilic nitrogen-containing species, such as a substituted ethylenediamine, to form the heterocyclic backbone of the ligand.
Conversion to Diamide (B1670390): The diester can be reacted with ammonia (B1221849) or a primary amine to form the corresponding diamide. This diamide can then undergo further cyclization reactions to form various N-heterocyclic structures.
These derivatization pathways allow for the incorporation of the 2,2,5,5-tetramethylhexane (B86233) backbone into the ligand structure, which can then be used to synthesize a variety of N-heterocyclic carbene precursors. researchgate.net
This compound is an achiral molecule. Therefore, any stereochemical control in the synthesis of chiral ligands must be introduced in subsequent steps. However, the inherent structure of the 2,2,5,5-tetramethylhexane backbone plays a crucial role in directing the stereochemical outcome of these later reactions.
The four methyl groups create a highly congested and conformationally restricted environment. When a chiral center is introduced into the ligand structure, this steric bulk can effectively shield one face of the molecule, leading to high diastereoselectivity in subsequent reactions. For example, if a chiral amine is used to form the heterocyclic ring, the bulky backbone will influence the orientation of the substituents on the nitrogen atoms, leading to a preferred stereoisomer. This steric control is highly valuable in the design of chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of the ligand around the metal center is critical for achieving high enantioselectivity.
Applications of Diethyl 2,2,5,5 Tetramethylhexanedioate and Its Derivatives in Advanced Chemical Technologies
Ligands for Actinide Extraction and Nuclear Fuel Cycle Research
The separation of minor actinides from lanthanides is a formidable challenge in the back end of the nuclear fuel cycle due to their similar ionic radii and chemical properties. rsc.org Diethyl 2,2,5,5-tetramethylhexanedioate serves as a crucial starting material in the synthesis of advanced ligands designed to address this separation challenge.
Development of CyMe4-BTBP, CyMe4-BTP, and MF2-BTBP Ligands
This compound is a key precursor in the synthesis of the ligand 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e] rsc.orgreading.ac.ukresearchgate.nettriazin-3-yl)-2,2′-bipyridine, commonly known as CyMe4-BTBP. reading.ac.uk This ligand is considered a European reference for the selective extraction of actinides. The synthesis pathway involves the transformation of this compound into the corresponding diketone, which is a critical intermediate for constructing the triazine rings of the final CyMe4-BTBP molecule. While the specific development of CyMe4-BTP and MF2-BTBP from this precursor is not as extensively detailed in publicly available literature, the established synthesis of CyMe4-BTBP highlights the importance of the tetramethylhexanedioate backbone in creating these robust and selective ligands.
Role in Selective Actinide-Lanthanide Separation Chemistry
The unique structure of ligands derived from this compound, such as CyMe4-BTBP, imparts a high affinity and selectivity for actinide ions over lanthanide ions. rsc.org The presence of the bulky tetramethyl groups contributes to the preorganization of the ligand, favoring the complexation with actinides. This selectivity is crucial for the Partitioning and Transmutation (P&T) strategy for high-level radioactive waste management, which aims to separate long-lived radiotoxic actinides from the bulk of the waste, allowing for their transmutation into shorter-lived or stable isotopes. The nitrogen donor atoms within the triazine and bipyridine moieties of CyMe4-BTBP form strong covalent bonds with the softer actinide ions, further enhancing the separation efficiency.
Performance Evaluation of Derived Ligands in Extraction Systems
The performance of CyMe4-BTBP and related ligands has been extensively studied in various solvent extraction systems. These ligands have demonstrated remarkable resistance to acidic conditions and high radiation fields, which are characteristic of nuclear fuel reprocessing environments. rsc.org Research has shown that the efficiency of actinide extraction and the separation factor from lanthanides are influenced by factors such as the organic diluent used, the acidity of the aqueous phase, and the presence of other complexing agents. The table below summarizes typical performance data for CyMe4-BTBP in a solvent extraction system.
| Parameter | Value | Conditions |
| Distribution Ratio for Am(III) | >10 | 1 M HNO₃ |
| Separation Factor (Am/Eu) | ~150 | 1 M HNO₃ |
| Extraction Stoichiometry (Am:Ligand) | 1:2 | Organic Phase |
This table presents illustrative data on the performance of CyMe4-BTBP in a typical extraction system. Actual values can vary depending on the specific experimental conditions.
Exploration as a Precursor in Agrochemical Research
Despite its utility in the synthesis of specialized ligands for nuclear applications, the exploration of this compound as a precursor in agrochemical research is not well-documented in publicly available scientific literature.
Synthesis of Novel Agrochemical Entities
There is currently a lack of specific, publicly accessible research detailing the synthesis of novel agrochemical entities directly from this compound. While the structural motifs present in this compound could potentially be incorporated into new pesticide or herbicide candidates, dedicated research in this area has not been prominently reported.
Structure-Activity Relationship Studies in Related Agro-compounds
Consistent with the limited information on its use in synthesizing new agrochemicals, there are no significant structure-activity relationship (SAR) studies available for agro-compounds derived from this compound. SAR studies are crucial for optimizing the efficacy and safety of new agrochemicals, and the absence of such research indicates that this particular application of the compound remains a largely unexplored field.
Contribution to Advanced Organic Synthesis beyond Ligand Development
The gem-dimethyl groups in this compound are not merely passive substituents; they actively dictate the molecule's reactivity and conformational preferences. This inherent steric bias can be harnessed to control the stereochemistry of reactions and to construct complex molecules with a high degree of precision.
One of the key areas where the influence of this structural motif is observed is in cyclization reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of sterically demanding groups can accelerate intramolecular reactions by altering bond angles and bringing reactive centers into closer proximity. wikipedia.org This principle can be applied to the synthesis of macrocycles and other cyclic compounds where the formation of a ring is a critical step. While direct examples involving this compound are not extensively documented in readily available literature, the underlying principles governing the reactivity of sterically hindered dicarboxylic acids and their esters provide a strong indication of its potential.
For instance, the synthesis of polyesters incorporating 2,2,5,5-tetramethylhexanedioic acid would be expected to yield materials with distinct properties. The bulky tetramethyl groups would likely disrupt polymer chain packing, leading to amorphous materials with potentially altered thermal and mechanical characteristics compared to polyesters derived from linear dicarboxylic acids. Research into copolyesters based on other sterically hindered monomers, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol, has demonstrated that the incorporation of such units can significantly increase the glass transition temperature and transparency of the resulting polymers. mdpi.com
Furthermore, the diester can serve as a precursor to other valuable synthetic intermediates. A patent discloses a process for preparing 2,2,5,5-tetrasubstituted hexane-1,6-dicarbonyl compounds, specifically mentioning this compound, as key intermediates in the synthesis of 3,3,6,6-tetramethylcyclohexane-1,2-dione. google.com This diketone is a building block for quinoxaline (B1680401) heterocyclic compounds, which have applications in medicinal chemistry. google.com
The controlled hydrolysis of one of the ester groups in this compound could provide a monoester-monoacid, a valuable bifunctional building block for the stepwise synthesis of more complex molecules. The steric hindrance around the remaining ester group would likely influence its reactivity in subsequent transformations.
The following table summarizes potential research findings and applications extrapolated from the known chemistry of sterically hindered dicarboxylic acid derivatives:
| Application Area | Potential Role of this compound | Expected Outcome/Properties |
| Polymer Chemistry | Monomer for polyester (B1180765) or polyamide synthesis. | - Increased glass transition temperature.- Reduced crystallinity (amorphous nature).- Altered solubility and mechanical properties. |
| Macrocycle Synthesis | Precursor for intramolecular cyclization reactions. | - Facilitation of ring closure due to the Thorpe-Ingold effect.- Formation of sterically constrained macrocyclic structures. |
| Asymmetric Synthesis | Chiral auxiliary or precursor to chiral building blocks. | - Induction of stereoselectivity in subsequent reactions. |
| Medicinal Chemistry | Intermediate for the synthesis of complex heterocyclic systems. | - Access to novel molecular scaffolds with potential biological activity. |
While direct and extensive research on the specific applications of this compound in advanced organic synthesis beyond ligand development is not widely published, its unique structural features strongly suggest its utility as a specialized building block. The principles of steric hindrance and the Thorpe-Ingold effect provide a solid theoretical foundation for its potential in constructing complex and novel molecular architectures in various fields of chemical technology. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.
Spectroscopic and Chromatographic Characterization of Diethyl 2,2,5,5 Tetramethylhexanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of a molecule's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment and Purity
Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of Diethyl 2,2,5,5-tetramethylhexanedioate. The spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. Due to the symmetrical nature of this compound, a relatively simple ¹H NMR spectrum is expected.
The key proton environments and their anticipated chemical shifts (δ) are:
Methyl protons of the ethyl groups (-OCH₂CH₃): These protons are expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons.
Methylene protons of the ethyl groups (-OCH₂CH₃): These protons would appear as a quartet, resulting from coupling to the three protons of the methyl group.
Methylene protons of the hexanedioate backbone (-C(CH₃)₂CH₂CH₂C(CH₃)₂-): These protons are in a chemically equivalent environment and are expected to produce a singlet.
Methyl protons on the hexanedioate backbone (-C(CH₃)₂-): The four methyl groups are also chemically equivalent and should give rise to a single, intense singlet.
The integration of these peaks, which corresponds to the relative number of protons in each environment, is a crucial tool for confirming the structure and assessing the purity of the compound. The absence of unexpected signals is a strong indicator of high purity.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | Triplet | 6H | -OCH₂CH₃ |
| Predicted | Quartet | 4H | -OCH₂ CH₃ |
| Predicted | Singlet | 4H | -C(CH₃)₂CH₂ CH₂ C(CH₃)₂- |
| Predicted | Singlet | 12H | -C(CH₃ )₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive analysis of the carbon skeleton.
The expected signals in the ¹³C NMR spectrum include:
Carbonyl carbon (-C=O): This carbon typically appears in the downfield region of the spectrum.
Quaternary carbons (-C(CH₃)₂-): The two equivalent quaternary carbons of the backbone.
Methylene carbons of the ethyl group (-OCH₂CH₃): The carbons directly attached to the oxygen atoms.
Methylene carbons of the backbone (-C(CH₃)₂CH₂CH₂C(CH₃)₂-): The two equivalent central carbons of the hexanedioate chain.
Methyl carbons on the backbone (-C(CH₃)₂-): The four equivalent methyl carbons.
Methyl carbons of the ethyl group (-OCH₂CH₃): The terminal carbons of the ethyl esters.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted | C =O |
| Predicted | -OC H₂CH₃ |
| Predicted | -C (CH₃)₂- |
| Predicted | -C(CH₃)₂C H₂C H₂C(CH₃)₂- |
| Predicted | -C(C H₃)₂- |
| Predicted | -OCH₂C H₃ |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is instrumental in confirming its molecular weight and in identifying potential impurities. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, providing strong evidence for its identity.
Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to piece together the original structure. Common fragmentation pathways for esters can help to confirm the presence of the diethyl ester functionalities and the tetramethylhexanedioate core. This technique is also highly sensitive for detecting impurities, which would appear as additional peaks in the mass spectrum, allowing for their identification and characterization.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are invaluable for its isolation from reaction mixtures and for the precise determination of its purity.
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. This compound, being a relatively volatile compound, is well-suited for GC analysis. In this method, a sample is injected into a heated port, vaporized, and carried by a carrier gas through a column. The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. By coupling the GC with a detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), both qualitative and quantitative analysis can be performed. GC is particularly useful for assessing the presence of volatile impurities, such as residual solvents or starting materials from its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Unlike GC, HPLC is suitable for compounds that are not easily volatilized. For this compound, reversed-phase HPLC is a common mode of analysis.
In a typical reversed-phase HPLC setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between these two phases. The purity of this compound can be accurately determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak is indicative of a high-purity sample. HPLC is also a robust method for quantitative analysis, where the concentration of the compound can be determined by comparing its peak area to that of a known standard.
Mechanistic Insights into Reactions Involving Diethyl 2,2,5,5 Tetramethylhexanedioate
Detailed Reaction Mechanisms of Alkylation and Esterification Reactions
The reactivity of Diethyl 2,2,5,5-tetramethylhexanedioate is largely dictated by the significant steric hindrance around the ester functionalities. This steric bulk influences the pathways and rates of both alkylation and esterification reactions.
Esterification: The formation of this compound from its parent dicarboxylic acid, 2,2,5,5-tetramethylhexanedioic acid, and ethanol (B145695) typically proceeds via a Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
However, the steric hindrance imposed by the four methyl groups on the carbon backbone significantly retards the rate of this reaction. The bulky nature of the substrate impedes the approach of the ethanol molecule to the carbonyl carbon. To overcome this, more forcing reaction conditions, such as higher temperatures and the use of a large excess of ethanol and a strong acid catalyst (e.g., sulfuric acid), are often necessary. The mechanism proceeds through the following key steps:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.
Nucleophilic attack by ethanol: The alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst.
Due to the steric hindrance, alternative esterification methods, such as using the corresponding acyl chloride with ethanol in the presence of a non-nucleophilic base like pyridine, can also be employed. This method avoids the equilibrium limitations of the Fischer esterification.
Alkylation: Alkylation of standard diethyl esters, such as diethyl malonate, readily occurs at the alpha-carbon due to the acidity of the α-hydrogens, which can be removed by a base to form a nucleophilic enolate. libretexts.org However, in the case of this compound, there are no α-hydrogens. The carbons alpha to the carbonyl groups are quaternary, each bonded to two methyl groups and another carbon atom of the backbone.
Therefore, direct alkylation at the α-carbon via enolate formation is not possible for this molecule. Any discussion of "alkylation" in the context of this specific compound would likely refer to reactions at other positions or modifications of the ester group itself, which fall outside the typical understanding of ester alkylation.
Homocoupling Reaction Pathways of Related Precursors in Diester Synthesis
The synthesis of the core structure of this compound, the 2,2,5,5-tetramethylhexanedioic acid backbone, is a critical step. A plausible and historically significant method for the formation of such a dimerized alkane structure from a carboxylic acid precursor is the Kolbe electrolysis . wikipedia.orgvedantu.comaakash.ac.in
In this electrochemical process, the electrolysis of a carboxylate salt, in this case, the salt of pivalic acid (2,2-dimethylpropanoic acid), leads to the formation of a radical intermediate at the anode. The proposed mechanism involves the following steps:
Oxidation of the carboxylate: The pivalate (B1233124) anion is oxidized at the anode, losing an electron to form a pivaloyloxy radical.
Decarboxylation: This radical is unstable and undergoes rapid decarboxylation to lose carbon dioxide and form a tert-butyl radical.
Dimerization: Two tert-butyl radicals then combine (dimerize) to form 2,2,5,5-tetramethylhexane (B86233).
While the Kolbe electrolysis of pivalic acid itself would yield the hydrocarbon 2,2,5,5-tetramethylhexane, modifications of this reaction or subsequent oxidation of the hydrocarbon would be necessary to produce the desired 2,2,5,5-tetramethylhexanedioic acid. The direct homocoupling of a functionalized pivalic acid derivative that would lead to the dicarboxylic acid is less commonly reported.
| Precursor | Reaction Type | Intermediate | Product |
| Pivalic Acid | Kolbe Electrolysis | tert-butyl radical | 2,2,5,5-tetramethylhexane |
| 2,2,5,5-tetramethylhexane | Oxidation | - | 2,2,5,5-tetramethylhexanedioic acid |
Kinetic Studies of Key Transformation Steps
Direct kinetic data for the reactions involving this compound are scarce in the available literature. However, insights can be gained from studies on structurally similar, sterically hindered molecules.
Esterification Kinetics: The esterification of sterically hindered acids is known to be significantly slower than that of unhindered acids. For instance, kinetic studies on the esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol), which shares the neopentyl structural motif, have been conducted. doaj.orgvtt.fifinechem-mirea.ru These studies reveal that the formation of the monoester is considerably faster than the subsequent formation of the diester, highlighting the increasing steric hindrance as the reaction progresses. vtt.fi
The activation energies for the esterification of sterically hindered acids are generally higher than for their linear analogues, reflecting the greater energy barrier that must be overcome for the nucleophilic attack to occur. The reaction rate is also highly dependent on the concentration of the acid catalyst and the temperature.
The following table presents a conceptual comparison of reaction rates for the esterification of different dicarboxylic acids, illustrating the expected trend.
| Dicarboxylic Acid | Steric Hindrance | Expected Relative Rate of Diester Formation |
| Adipic Acid | Low | High |
| 2,2-Dimethylsuccinic Acid | Moderate | Moderate |
| 2,2,5,5-tetramethylhexanedioic acid | High | Low |
Alkylation Kinetics: As previously discussed, the absence of α-hydrogens in this compound prevents traditional alkylation reactions. Therefore, no kinetic data for this type of transformation is available. For comparison, the alkylation of diethyl malonate and its derivatives, which readily form enolates, has been extensively studied. libretexts.org The rate of these SN2 reactions is influenced by the nature of the alkylating agent and the solvent.
Future Research Directions and Emerging Applications of Diethyl 2,2,5,5 Tetramethylhexanedioate
Development of Green Chemistry Approaches for its Synthesis
The traditional synthesis of esters often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to unwanted side reactions and environmental concerns. The development of green chemistry approaches for the synthesis of Diethyl 2,2,5,5-tetramethylhexanedioate is a key area of future research, aiming for more sustainable and efficient production methods.
Catalytic Innovations: Research is anticipated to focus on heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), which have shown effectiveness in the esterification of other dicarboxylic acids under milder conditions. researchgate.net Supported iron oxide nanoparticles also present a promising avenue for solvent-free esterification, offering the benefits of easy recovery and reusability. mdpi.com These solid acid catalysts can circumvent the need for corrosive mineral acids and simplify product purification. researchgate.net
Enzymatic Synthesis: Biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally benign route for ester synthesis. nih.gov However, the significant steric hindrance of 2,2,5,5-tetramethylhexanedioic acid poses a challenge for many enzymes. researchgate.netmdpi.com Future research will likely involve the discovery of novel enzymes or the protein engineering of existing ones to create active sites that can accommodate bulky substrates. acs.orgresearchgate.net The optimization of reaction media, such as the use of solvent-free systems or bio-based solvents, will be crucial to enhance enzyme activity and stability. nih.govemerald.com
Renewable Feedstocks: A holistic green approach also considers the origin of the starting materials. The parent compound, 2,2,5,5-tetramethylhexanedioic acid, can potentially be synthesized from bio-based platform molecules. For instance, processes analogous to the synthesis of 2,5-hexanedione (B30556) from biomass could be explored as a pathway to the carbon skeleton of the diacid. researchgate.net The development of synthetic routes from renewable resources would significantly enhance the sustainability profile of this compound. mdpi.comresearchgate.net
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Reusable catalyst, milder conditions, easier purification. researchgate.netmdpi.com | Development of novel solid acid catalysts with high activity for sterically hindered acids. |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst. nih.gov | Screening for or engineering of enzymes capable of accommodating bulky substrates. researchgate.netacs.org |
| Solvent-Free Conditions | Reduced waste, lower environmental impact, simplified process. mdpi.comemerald.com | Optimization of catalyst and reaction conditions for efficient solventless esterification. researchgate.net |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. mdpi.comresearchgate.net | Exploring synthetic pathways from bio-based platform molecules to the diacid precursor. researchgate.net |
Exploration of Novel Derivatives for Untapped Chemical Applications
The unique structure of this compound, conferred by its bulky tetramethyl groups, makes it an interesting building block for novel materials with specialized properties.
Biodegradable Polyesters: A significant emerging application lies in the synthesis of biodegradable aliphatic polyesters. hacettepe.edu.trresearchgate.net By reacting the parent diacid or its diester with various diols, a new family of polyesters can be created. mdpi.comonline-learning-college.com The steric hindrance from the tetramethyl groups is expected to influence the polymer's properties, such as its crystallinity, thermal stability, and degradation rate. researchgate.net These materials could find use in specialized applications like drug delivery systems, where the polymer's degradation profile is critical. nih.govsigmaaldrich.cn
Specialty Polymers and Copolymers: The incorporation of the 2,2,5,5-tetramethylhexanedioate moiety into copolymers could lead to materials with enhanced thermal stability and tailored mechanical properties. mdpi.com For example, copolymerization with monomers derived from renewable resources like 2,5-furandicarboxylic acid could result in novel bio-based polymers with a unique combination of rigidity and flexibility. nih.gov These polymers could be suitable for applications demanding high performance and sustainability.
Other Potential Applications: The sterically hindered nature of this compound suggests its potential use as a specialty chemical. It could function as a high-performance lubricant or plasticizer, where its bulky structure might provide enhanced thermal stability and reduced volatility. Further derivatization of the ester groups could lead to functional molecules for applications in coatings or as additives to modify the properties of other polymers.
| Potential Derivative | Expected Properties | Potential Applications |
| Homopolyesters | Modified crystallinity, thermal stability, and biodegradability. hacettepe.edu.trresearchgate.net | Drug delivery, specialty packaging, absorbable sutures. nih.govsigmaaldrich.cn |
| Copolyesters | Tunable thermal and mechanical properties. mdpi.com | High-performance engineering plastics, advanced coatings. |
| Functionalized Derivatives | Enhanced stability, specific reactivity. | Specialty lubricants, plasticizers, polymer additives. |
Theoretical and Computational Studies of its Reactivity and Conformation
Theoretical and computational methods are powerful tools for understanding the relationship between the molecular structure of this compound and its physical and chemical properties.
Conformational Analysis: The rotational freedom around the various single bonds in this compound gives rise to multiple possible conformations. drugdesign.org Computational analysis can predict the most stable conformers and the energy barriers between them. researchgate.net The ester groups themselves typically favor a trans (or Z) conformation due to steric and electronic effects. researchgate.netacs.org Understanding the preferred three-dimensional shape of the molecule is crucial for predicting how it will interact with other molecules, such as in a polymer chain or at the active site of an enzyme. imperial.ac.uk
Reactivity Studies using DFT: Density Functional Theory (DFT) is a computational method that can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be used to model reaction mechanisms, such as its hydrolysis or transesterification. researchgate.netrsc.org These studies can help to explain how the steric hindrance from the tetramethyl groups affects the reactivity of the carbonyl carbons. rsc.orgacs.org For example, by calculating the energy of transition states, researchers can predict the feasibility of different reaction pathways and guide the design of more efficient synthetic methods.
Predicting Macroscopic Properties: Computational modeling can also be used to predict the properties of materials derived from this compound. For instance, molecular dynamics simulations could be employed to model the packing of polymer chains and predict properties like the glass transition temperature and mechanical modulus of novel polyesters. This predictive capability can accelerate the discovery of new materials by allowing researchers to screen potential candidates in silico before undertaking extensive experimental work.
| Computational Method | Information Gained | Relevance |
| Conformational Analysis | Predicts stable 3D structures and rotational energy barriers. drugdesign.orgresearchgate.net | Understanding intermolecular interactions, enzymatic selectivity, and polymer packing. |
| Density Functional Theory (DFT) | Elucidates electronic structure, reaction mechanisms, and transition state energies. researchgate.netrsc.org | Guiding catalyst design, predicting reactivity, and understanding stereoselectivity. |
| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. | Predicting material properties like glass transition temperature and mechanical strength of derived polymers. |
Q & A
Q. What are the common synthetic routes for preparing diesters such as diethyl 2,2,5,5-tetramethylhexanedioate, and what analytical techniques validate their purity and structure?
- Methodological Answer : Synthesis typically involves esterification of the corresponding diacid (e.g., 2,2,5,5-tetramethylhexanedioic acid) with ethanol under acid catalysis. Alternative routes may use transesterification or Grignard reactions for branched structures. Structural validation requires NMR spectroscopy (¹H/¹³C) to confirm ester groups and substituent positions, GC-MS for purity assessment, and FTIR to identify carbonyl (C=O) and ether (C-O) stretches . For branched analogs like 2,2,5,5-tetramethylhexane, cross-coupling reactions (e.g., using neopentyl halides) are reported with yields >90%, monitored via TLC and distillation .
Q. How can spectroscopic data resolve ambiguities in the stereochemistry or regiochemistry of branched diesters?
Q. How do computational methods like molecular mechanics (MM2) predict the conformational stability and reactivity of sterically hindered diesters?
- Methodological Answer : MM2 force fields calculate steric strain by optimizing van der Waals radii and torsional barriers. For branched structures, the gauche effect and 1,3-diaxial interactions between methyl groups are critical. Studies on analogs like 2,2,5,5-tetramethyl-3-hexyne show that MM2 accurately predicts energy minima for staggered conformers, with deviations <1 kcal/mol from experimental heats of formation . Such models guide solvent choice (e.g., low-polarity solvents stabilize compact conformers) and predict regioselectivity in reactions .
Q. What strategies mitigate side reactions (e.g., transesterification or oxidation) during the synthesis of this compound under acidic or high-temperature conditions?
- Methodological Answer :
- Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to minimize ester hydrolysis.
- Temperature Control : Reactions in diethyl ether or THF at 0–25°C reduce thermal decomposition, as seen in lanthanum-phosphine complexes .
- Protecting Groups : Temporary silylation of reactive sites (e.g., using tert-butyldimethylsilyl chloride) prevents unwanted nucleophilic attacks .
Monitoring via in situ IR (C=O band shifts) or HPLC identifies intermediates and optimizes reaction quenching .
Q. How can contradictions in published thermodynamic data (e.g., boiling points or solubility) for structurally similar diesters be resolved?
- Methodological Answer : Systematic comparisons using standardized methods (e.g., differential scanning calorimetry for melting points) reduce variability. For example, discrepancies in the density of 2,2,5,5-tetramethyltetrahydrofuran (0.783–0.811 g/mL) arise from measurement temperatures; correcting to 25°C using NIST-referenced protocols aligns data . Machine learning models (QSAR/QSPR) trained on databases like NIST WebBook further reconcile outliers by weighting experimental uncertainties .
Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the hydrolysis kinetics of this compound in aqueous media?
- Methodological Answer :
- Buffer Systems : Use phosphate buffers (pH 7–9) to maintain constant ion strength, as ester hydrolysis is pH-sensitive.
- Internal Standards : Add deuterated analogs (e.g., d₄-diethyl ester) for precise quantification via LC-MS .
- Temperature Calibration : Conduct trials in thermostated baths (±0.1°C) to avoid Arrhenius plot distortions.
Kinetic data should be analyzed using pseudo-first-order models, with R² >0.98 validating linearity .
Q. How can crystallographic data resolve ambiguities in the solid-state packing of sterically crowded diesters?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize crystal lattices. For example, in 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, SCXRD confirmed a monoclinic lattice (space group P2₁/c) with Br···π contacts contributing to packing density . Pair distribution function (PDF) analysis supplements SCXRD for amorphous or polycrystalline samples .
Critical Analysis & Troubleshooting
Q. Why might NMR spectra of this compound show unexpected splitting or integration errors, and how can these be addressed?
- Methodological Answer :
- Dynamic Effects : Methyl group rotation at high temps (>40°C) averages chemical shifts; cooling to –40°C "freezes" conformers, splitting peaks .
- Solvent Artifacts : Residual protons in deuterated solvents (e.g., CDCl₃) can overlap with methyl signals; use DMSO-d₆ for better resolution .
- Relaxation Delays : Increase d1 (≥5×T₁) to ensure complete proton relaxation, correcting integration inaccuracies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
